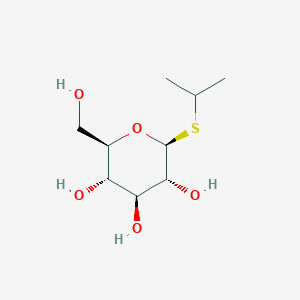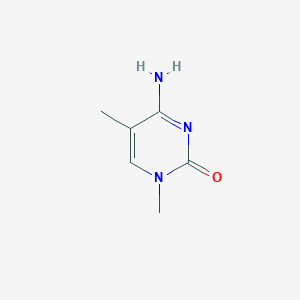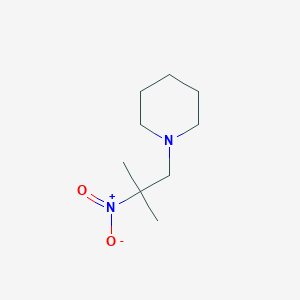
Carcinolipin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carcinolipin is a lipid molecule that has gained significant attention in recent years due to its potential role in cancer research. It is a phospholipid that is found in the mitochondria and has been shown to be involved in various cellular processes.
Mechanism Of Action
The mechanism of action of carcinolipin is not fully understood, but it is believed to be involved in the regulation of mitochondrial function. It has been shown to interact with proteins involved in mitochondrial dynamics, such as Drp1 and Mfn2. It has also been shown to regulate the production of reactive oxygen species (ROS) in the mitochondria.
Biochemical And Physiological Effects
Carcinolipin has been shown to have various biochemical and physiological effects. It has been shown to regulate mitochondrial membrane potential, which is important for the production of ATP. It has also been shown to regulate the production of ROS, which can cause oxidative damage to cells. In addition, it has been shown to play a role in the regulation of apoptosis, which is important in cancer research.
Advantages And Limitations For Lab Experiments
One advantage of using carcinolipin in lab experiments is that it is a well-characterized molecule that can be synthesized in large quantities. This makes it easier to study its effects on cellular processes. However, one limitation is that it is a lipid molecule, which can make it difficult to work with in certain assays.
Future Directions
There are many future directions for research on carcinolipin. One area of interest is the role of carcinolipin in cancer metabolism. It has been shown to regulate mitochondrial function, which could have implications for cancer cell metabolism. Another area of interest is the development of therapeutic strategies that target carcinolipin. It has been shown to be involved in various cellular processes that are important in cancer, making it a potential target for cancer therapy.
In conclusion, carcinolipin is a lipid molecule that has gained significant attention in cancer research. It is involved in various cellular processes and has been studied in various cancer models. The synthesis method of carcinolipin, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on carcinolipin could have important implications for cancer therapy.
Synthesis Methods
Carcinolipin can be synthesized using a variety of methods. One common method is the extraction of mitochondria from cells, followed by the isolation of the lipid fraction. The lipid fraction is then purified using chromatography techniques. Another method involves the synthesis of the molecule from scratch using chemical reactions. This method is more time-consuming, but it allows for the production of larger quantities of the molecule.
Scientific Research Applications
Carcinolipin has been shown to be involved in various cellular processes, including apoptosis, mitochondrial dynamics, and oxidative stress. These processes are all important in cancer research, as they play a role in the development and progression of cancer. Carcinolipin has been studied in various cancer models, including breast cancer, prostate cancer, and colon cancer.
properties
CAS RN |
19477-24-8 |
|---|---|
Product Name |
Carcinolipin |
Molecular Formula |
C44H78O2 |
Molecular Weight |
639.1 g/mol |
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 14-methylhexadecanoate |
InChI |
InChI=1S/C44H78O2/c1-8-34(4)21-17-15-13-11-9-10-12-14-16-18-23-42(45)46-37-28-30-43(6)36(32-37)24-25-38-40-27-26-39(35(5)22-19-20-33(2)3)44(40,7)31-29-41(38)43/h24,33-35,37-41H,8-23,25-32H2,1-7H3 |
InChI Key |
ILZPADCYIWUDSX-UHFFFAOYSA-N |
SMILES |
CCC(C)CCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Canonical SMILES |
CCC(C)CCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
synonyms |
carcinolipin cholesterol 14-methylhexadecanoate cholesteryl 14-methylhexadecanoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Ethylthieno[2,3-b]pyridine](/img/structure/B96423.png)



![n-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B96432.png)







